![molecular formula C14H9N5 B14655370 2-[(4-Cyanoanilino)diazenyl]benzonitrile CAS No. 52698-00-7](/img/structure/B14655370.png)
2-[(4-Cyanoanilino)diazenyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Cyanoanilino)diazenyl]benzonitrile is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is notable for its cyano and diazenyl functional groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyanoanilino)diazenyl]benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-cyanoaniline, which is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then coupled with benzonitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
化学反应分析
Types of Reactions
2-[(4-Cyanoanilino)diazenyl]benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The cyano and diazenyl groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are employed under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups replacing the cyano or diazenyl groups.
科学研究应用
2-[(4-Cyanoanilino)diazenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
作用机制
The mechanism of action of 2-[(4-Cyanoanilino)diazenyl]benzonitrile involves its interaction with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The diazenyl group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
相似化合物的比较
Similar Compounds
Benzonitrile: A simpler compound with a single cyano group.
4-Cyanoaniline: Contains a cyano group attached to an aniline ring.
Azo dyes: A broad class of compounds with similar N=N functional groups.
Uniqueness
2-[(4-Cyanoanilino)diazenyl]benzonitrile is unique due to the combination of its cyano and diazenyl groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
属性
CAS 编号 |
52698-00-7 |
|---|---|
分子式 |
C14H9N5 |
分子量 |
247.25 g/mol |
IUPAC 名称 |
2-[(4-cyanoanilino)diazenyl]benzonitrile |
InChI |
InChI=1S/C14H9N5/c15-9-11-5-7-13(8-6-11)17-19-18-14-4-2-1-3-12(14)10-16/h1-8H,(H,17,18) |
InChI 键 |
ASOIOLWNIJYKKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#N)N=NNC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


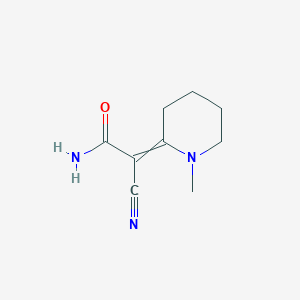
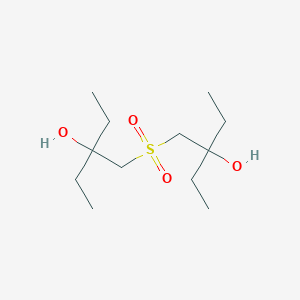

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)
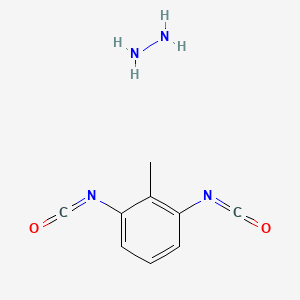

![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)
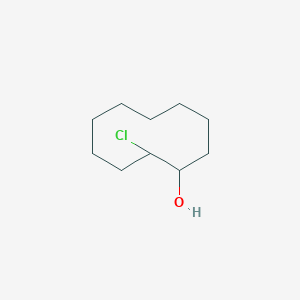

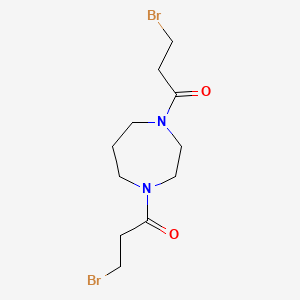


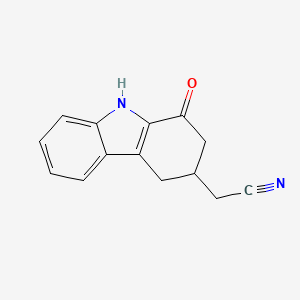
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)
